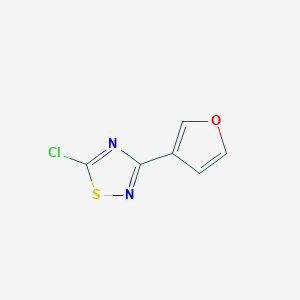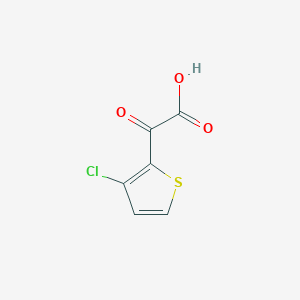![molecular formula C13H18N4O6S B8635083 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8635083.png)
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is a complex organic compound that features a morpholine ring, a nitro group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols or related compounds under specific conditions, such as using α-haloacid chlorides.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the nitro-substituted aromatic compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution can be facilitated using reagents like halogens or sulfonyl chlorides.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Substitution: Introduction of various substituents on the aromatic ring.
Reduction: Formation of the corresponding amine derivative.
科学的研究の応用
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfonamide groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Morpholine Derivatives: Compounds like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine share the morpholine ring structure.
Nitrobenzenesulfonamides: Compounds with similar functional groups but different substituents on the aromatic ring.
Uniqueness
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H18N4O6S |
|---|---|
分子量 |
358.37 g/mol |
IUPAC名 |
4-[(4-acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H18N4O6S/c1-9(18)16-4-5-23-10(8-16)7-15-12-3-2-11(24(14,21)22)6-13(12)17(19)20/h2-3,6,10,15H,4-5,7-8H2,1H3,(H2,14,21,22) |
InChIキー |
HFBFQERRSPMRJY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCOC(C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
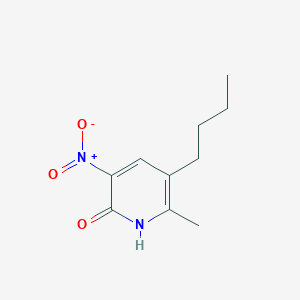
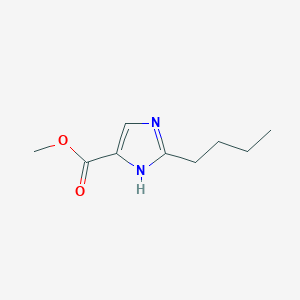
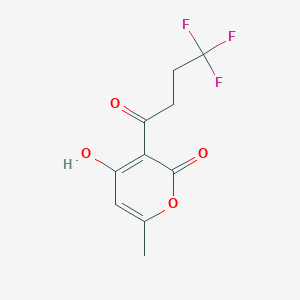
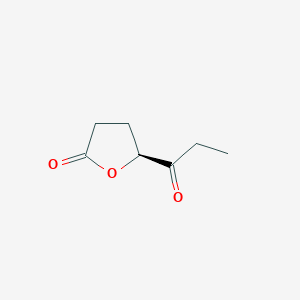
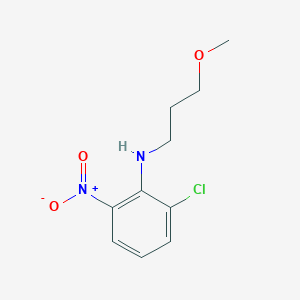
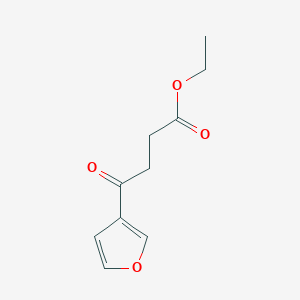
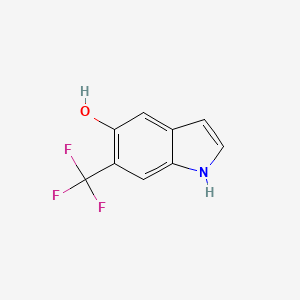
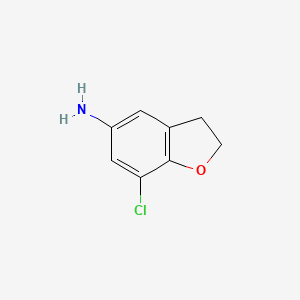
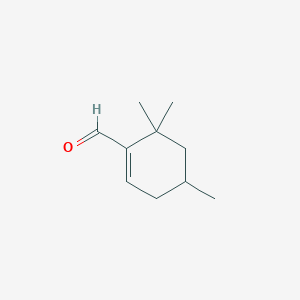
![2-[3-(2,6-Dichlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B8635076.png)
